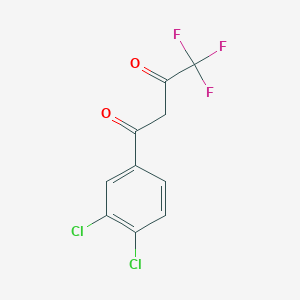

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Beschreibung

BenchChem offers high-quality 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2F3O2/c11-6-2-1-5(3-7(6)12)8(16)4-9(17)10(13,14)15/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYCIVPYZDVHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CC(=O)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498635 | |

| Record name | 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2712-68-7 | |

| Record name | 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione CAS number

An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione for Advanced Research Applications

Introduction

In the landscape of modern medicinal chemistry and drug development, fluorinated organic compounds have established themselves as a cornerstone for innovation. The strategic incorporation of fluorine atoms or trifluoromethyl (-CF3) groups into molecular scaffolds can profoundly alter a compound's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Within this class of molecules, β-diketones featuring a trifluoromethyl group represent particularly versatile synthons and bioactive agents.

This technical guide provides a comprehensive overview of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione , a specialized building block of significant interest to researchers in organic synthesis and pharmaceutical sciences. We will delve into its core characteristics, synthesis, analytical validation, and potential applications, offering field-proven insights to empower your research and development endeavors. The structure of this guide is designed to follow a logical progression, from fundamental properties to practical application, mirroring the typical workflow of a research scientist.

Core Compound Identification and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of any successful experimental design. 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a crystalline solid whose structure combines the reactive β-diketone moiety with a dichlorinated phenyl ring and a trifluoromethyl group, creating a unique electronic and steric profile.

| Property | Value | Source |

| CAS Number | 2712-68-7 | [3][4] |

| Molecular Formula | C₁₀H₅Cl₂F₃O₂ | [3][5] |

| Molecular Weight | 285.05 g/mol | [3][5] |

| IUPAC Name | 1-(3,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | N/A |

| Appearance | Pale yellow or off-white solid (typical) | N/A |

| Purity | Typically ≥98% for research grades | [3] |

While extensive experimental data for this specific molecule is not aggregated in a single public source, its properties can be inferred from structurally similar compounds and general chemical principles. The presence of the polar carbonyl groups and the halogenated aromatic ring suggests moderate solubility in organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran (THF), with limited solubility in non-polar solvents and water.

Synthesis and Purification: A Validated Approach

The most reliable and common method for synthesizing β-diketones of this class is the Claisen condensation reaction . This methodology involves the acylation of a ketone with an ester in the presence of a strong base. For the title compound, this translates to the reaction between 3',4'-dichloroacetophenone and an ethyl trifluoroacetate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution relies on stringent anhydrous conditions due to the moisture-sensitive nature of the sodium hydride base.

Materials:

-

3',4'-Dichloroacetophenone (1 equivalent)

-

Ethyl trifluoroacetate (1.2 equivalents)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation: Under a nitrogen or argon atmosphere, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Base Addition: Carefully add the sodium hydride to the THF. Causality Note: Using a strong, non-nucleophilic base like NaH is critical to deprotonate the α-carbon of the acetophenone, forming the reactive enolate intermediate without competing side reactions.

-

Enolate Formation: Cool the suspension to 0°C using an ice bath. Dissolve the 3',4'-dichloroacetophenone in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes.

-

Acylation: Add the ethyl trifluoroacetate dropwise to the reaction mixture at 0°C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture back to 0°C and slowly quench it by the dropwise addition of 1 M HCl until the pH is acidic. This step neutralizes the excess base and protonates the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione.[6]

Applications in Drug Discovery and Chemical Biology

The true value of this molecule lies in its potential as a versatile building block for creating more complex pharmaceutical agents and chemical probes.

Intermediate for Heterocyclic Synthesis

The 1,3-dicarbonyl moiety is a classic precursor for synthesizing a wide array of five- and six-membered heterocyclic systems, which are prevalent in many approved drugs. For instance, condensation with hydrazine derivatives can yield pyrazoles, a core structure in drugs like Celecoxib.[7][8] The specific dichlorophenyl substitution pattern of the title compound allows for the exploration of structure-activity relationships (SAR) in novel drug candidates.

Significance of the Trifluoromethyl Group

The -CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can:

-

Increase Metabolic Stability: It blocks oxidative metabolism at the site of fluorination.[2]

-

Enhance Binding Affinity: The -CF₃ group can participate in favorable interactions with enzyme active sites and increase the acidity of nearby protons, influencing the molecule's tautomeric equilibrium.[1]

-

Modulate Lipophilicity: It increases the molecule's lipophilicity, which can improve its ability to cross cell membranes.[2]

Potential as a Bioactive Scaffold

Beyond its use as an intermediate, the β-diketone scaffold itself can exhibit biological activity, often through metal chelation or by acting as a covalent or non-covalent inhibitor of enzymes. For example, related fluorinated compounds have been investigated as inhibitors for enzymes like dipeptidyl peptidase IV (DPP4), a target in diabetes treatment.[9] The unique combination of the dichlorophenyl and trifluoromethyl groups provides a distinct scaffold for screening against various therapeutic targets.

Logical Pathway in Drug Development

Caption: Role as a precursor in a hypothetical drug discovery workflow.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of the synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation | Signals corresponding to aromatic protons and the methylene protons of the dione backbone. |

| ¹⁹F NMR | Confirmation of -CF₃ group | A singlet in the typical region for a trifluoromethyl group. |

| ¹³C NMR | Carbon skeleton confirmation | Resonances for carbonyl carbons, aromatic carbons, and the CF₃ carbon (quartet due to C-F coupling). |

| FT-IR | Functional group identification | Strong absorption bands for the C=O (carbonyl) groups and bands related to C-F and C-Cl bonds. |

| Mass Spec (MS) | Molecular weight verification | A molecular ion peak corresponding to the exact mass (283.9618 g/mol ).[5] |

| HPLC | Purity assessment | A single major peak under appropriate chromatographic conditions (e.g., C18 column, water/acetonitrile mobile phase). |

Safety, Handling, and Storage

While a specific safety data sheet for this compound may not be widely available, its structure suggests necessary precautions based on analogous compounds.

-

Hazards: Assumed to be an irritant to the eyes, respiratory system, and skin, similar to other chlorinated and fluorinated ketones.[10]

-

Personal Protective Equipment (PPE): Always handle in a fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is more than just a chemical entry in a catalog; it is a highly functionalized and potent building block for advanced scientific research. Its synthesis via Claisen condensation is a robust and scalable method. The strategic combination of a dichlorophenyl ring, a reactive β-diketone core, and a trifluoromethyl group makes it an invaluable tool for medicinal chemists aiming to develop novel therapeutics with enhanced properties. By understanding its synthesis, properties, and potential applications as outlined in this guide, researchers can effectively leverage this compound to push the boundaries of drug discovery and chemical biology.

References

-

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.). SpectraBase. [Link]

-

Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. (2024, April 10). ChemBK. [Link]

-

Manoj Kumar, K. E., Palakshamurthy, B. S., Suchetan, P. A., Madan Kumar, S., Lokanath, N. K., & Sreenivasa, S. (2013). 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1705. [Link]

-

Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. (n.d.). PubChem. [Link]

-

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione. (n.d.). PubChem. [Link]

-

Li, L., et al. (2013). Design and synthesis of 4-(2,4,5-trifluorophenyl)butane-1,3-diamines as dipeptidyl peptidase IV inhibitors. ChemMedChem, 8(8), 1337-1345. [Link]

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (2016).

-

Marques, F. A., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 249. [Link]

-

4,4,4-Trifluoro-1-phenyl-1,3-butanedione. (n.d.). PubChem. [Link]

-

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. (n.d.). PubChem. [Link]

-

The Role of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione in Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1-(3,4-DICHLORO-PHENYL)-4,4,4-TRIFLUORO-BUTANE-1,3-DIONE | 2712-68-7 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. scbt.com [scbt.com]

- 9. Design and synthesis of 4-(2,4,5-trifluorophenyl)butane-1,3-diamines as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

physicochemical properties of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Abstract: This technical guide provides a comprehensive analysis of the core (CAS No. 2712-68-7). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth, field-proven insights into the causality behind experimental choices for property determination. We present key identifiers, discuss structural features such as keto-enol tautomerism that govern the compound's behavior, and provide detailed, self-validating protocols for determining critical parameters like melting point, aqueous solubility, and pKa. The significance of these properties is contextualized within the framework of early-stage drug discovery, emphasizing their impact on a candidate's developability.

Introduction

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a halogenated β-diketone, a class of compounds recognized for their utility as versatile synthetic intermediates. The presence of a dichlorophenyl ring, a trifluoromethyl group, and the 1,3-dione moiety imparts a unique electronic and steric profile, making it a valuable building block in medicinal chemistry and materials science. For instance, analogous trifluorinated 1,3-diones serve as key intermediates in the synthesis of pharmaceuticals like Celecoxib[1][2].

Understanding the fundamental physicochemical properties of such a molecule is not an academic exercise; it is a critical prerequisite for its effective application. Properties such as solubility, acidity (pKa), and melting point dictate everything from reaction conditions and purification strategies to a potential drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides both the foundational data and the experimental frameworks necessary to characterize this compound, ensuring that subsequent research is built on a solid, verifiable understanding of its chemical nature.

Chemical Identity and Core Properties

A precise understanding of a compound begins with its unambiguous identification and foundational molecular properties. The following table summarizes the key data for 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione.

| Property | Value | Source |

| CAS Number | 2712-68-7 | [3][4] |

| Molecular Formula | C₁₀H₅Cl₂F₃O₂ | [3][5] |

| Molecular Weight | 285.05 g/mol | [3][5] |

| Exact Mass | 283.961869 g/mol | [5] |

| IUPAC Name | 1-(3,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | N/A |

| SMILES | C(F)(F)(F)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl | [5] |

| InChIKey | XAYCIVPYZDVHJM-UHFFFAOYSA-N | [5] |

Key Physicochemical Parameters and Structural Insights

The interplay between the aromatic system, electron-withdrawing halogens, and the flexible diketone chain governs the compound's physical and chemical behavior.

Keto-Enol Tautomerism and Acidity (pKa)

The most significant chemical feature of 1,3-diones is their ability to exist as an equilibrium mixture of keto and enol tautomers. The protons on the methylene carbon (C2) are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Deprotonation yields a resonance-stabilized enolate anion. This acidity is a critical parameter (pKa) that influences the compound's charge state at a given pH, which in turn profoundly affects its solubility, lipophilicity, and ability to cross biological membranes. While the exact pKa for this specific compound is not publicly documented, it can be precisely determined experimentally.

Caption: Keto-enol tautomerism of the 1,3-dione system.

Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity.[6] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range. While no experimental melting point is reported in the literature for this compound, the value for the analogous 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is 60-64 °C, suggesting the title compound is likely a solid at room temperature.[7]

Solubility

Aqueous solubility is a cornerstone of drug development, as a compound must be in solution to be absorbed and exert a biological effect.[8] Given its chlorinated aromatic ring and fluorinated alkyl chain, 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is expected to have low intrinsic aqueous solubility but good solubility in organic solvents like DMSO, THF, and ethyl acetate. Its solubility is also expected to be pH-dependent due to the acidic nature of the dione moiety; solubility will increase significantly at pH values above its pKa as the neutral form converts to the more soluble anionic (enolate) form.[9]

Spectral Properties

-

Infrared (IR) Spectroscopy: A computed vapor-phase IR spectrum is available.[5] Key expected absorptions would include strong C=O stretching bands for the ketone groups (typically 1680-1720 cm⁻¹) and C-F stretching bands (typically 1000-1400 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the dichlorophenyl ring, a singlet for the methylene protons (-CH₂-) in the keto form, and a vinyl proton in the enol form.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons, the trifluoromethyl carbon, the methylene carbon, and the aromatic carbons.[10]

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group would be the most prominent feature.

-

Methodologies for Physicochemical Characterization

The following protocols are presented as robust, self-validating systems for determining the key properties of the title compound.

Caption: General workflow for physicochemical characterization.

Protocol for Melting Point Determination

This protocol uses a standard digital melting point apparatus (e.g., Mel-Temp) to ensure accuracy and reproducibility.

Causality: A slow heating rate (~1-2 °C/minute) near the expected melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.[11] A rapid determination is performed first to save time by identifying an approximate range.

Materials & Equipment:

-

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, finely powdered

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Mortar and pestle

Step-by-Step Procedure:

-

Sample Preparation: Place a small amount of the compound on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small sample.

-

Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[11]

-

Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a fast heating rate (e.g., 10-15 °C/min) to quickly find the approximate melting temperature.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample.

-

Set a slow heating rate of 1-2 °C per minute.[11]

-

Data Recording: Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last crystal melts completely.[12][13]

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow. Repeat the determination twice to ensure consistency.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most reliable data for low-solubility compounds.[8]

Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution by agitating an excess of the solid in the solvent for an extended period.[14] Measuring concentration at multiple time points validates that equilibrium has been achieved when the concentration value plateaus.[15]

Materials & Equipment:

-

Title compound

-

Aqueous buffers (pH 1.2, 4.5, 6.8 for Biopharmaceutics Classification System)

-

Scintillation vials or glass flasks

-

Orbital shaker with temperature control (37 ± 1 °C)[15]

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Calibrated HPLC-UV or LC-MS/MS system for quantification

Step-by-Step Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The key is to ensure solid material remains visible at the end of the experiment.

-

Add a precise volume of the desired aqueous buffer (e.g., 2 mL).

-

Equilibration: Seal the vials and place them on an orbital shaker set to 37 °C. Agitate for a prolonged period (typically 24 to 72 hours).[14][15]

-

Sampling: At predetermined time points (e.g., 24, 48, 72 hours), stop the shaker and allow the vials to stand for 30 minutes for the solid to settle.

-

Carefully withdraw an aliquot of the supernatant. Immediately filter it through a syringe filter to remove all undissolved particles.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a pre-validated HPLC method against a standard curve.

-

Validation: Equilibrium is confirmed when the measured concentrations from the last two time points are statistically identical (e.g., within 5% of each other). The final plateau concentration is the thermodynamic solubility.

Protocol for pKa Determination (Spectrophotometry)

UV-Vis spectrophotometry is a reliable method for pKa determination when the protonated and deprotonated species of the molecule have different UV absorption spectra.[16]

Causality: The Beer-Lambert law states that absorbance is proportional to concentration. As the pH of the solution is changed, the ratio of the acidic (keto/enol) and basic (enolate) forms changes according to the Henderson-Hasselbalch equation. By measuring the absorbance at a wavelength where the two species have different molar absorptivities across a range of pH values, the pKa can be calculated.

Materials & Equipment:

-

Title compound

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated pH meter

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12)

-

Stock solution of the compound in a suitable solvent (e.g., Methanol or DMSO)

Step-by-Step Procedure:

-

Spectrum Scan: Prepare two samples of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 12-13) buffers to obtain the spectra of the fully protonated and fully deprotonated species, respectively.

-

Wavelength Selection: Identify an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.

-

Titration: Prepare a series of buffered solutions across a range of pH values (e.g., in 0.5 pH unit increments) bracketing the expected pKa.

-

Add a small, constant volume of the compound's stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to minimize its effect on the pKa.

-

Measurement: Measure the pH and the UV absorbance of each solution at the selected analytical wavelength.

-

Calculation: The pKa can be determined by plotting absorbance versus pH and fitting the data to the appropriate sigmoidal curve, or by using the equation: pKa = pH + log[(Aᵢ - A)/(A - Aₐ)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized (basic) form, and Aₐ is the absorbance of the un-ionized (acidic) form.

Conclusion

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a compound whose physicochemical profile is dominated by the acidic nature of its β-dicarbonyl moiety and the lipophilicity conferred by its halogenated aromatic ring. While publicly available experimental data is scarce, this guide establishes a clear path forward for its complete characterization. The detailed, causality-driven protocols for determining melting point, solubility, and pKa provide researchers with the necessary tools to generate high-quality, reliable data. A thorough understanding of these core properties is the foundation for successfully leveraging this molecule in synthetic chemistry and, more critically, for assessing its potential in the rigorous pipeline of drug discovery and development.

References

- Vertex AI Search Result. 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, 98% Purity, C10H5Cl2F3O2, 1 gram.

- Vertex AI Search Result.

- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?

- ChemicalBook. 1-(3,4-DICHLORO-PHENYL)-4,4,4-TRIFLUORO-BUTANE-1,3-DIONE.

- Studylib.

- BYJU'S. Determination Of Melting Point Of An Organic Compound.

- Clarion University.

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.

- Vertex AI Search Result. (2013).

- Semantic Scholar.

- ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.

- YouTube. (2025). How To Determine PKA Of Organic Compounds? - Chemistry For Everyone.

- World Health Organization. (2018).

- Lund University Publications.

- NIH. (2016).

- ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent.

- SpectraBase. 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione - Optional[Vapor Phase IR] - Spectrum.

- NIH. 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione.

- ChemBK. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE.

- Santa Cruz Biotechnology. 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

- ChemicalBook. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) 1H NMR spectrum.

- Google Patents. Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.

- ResearchGate. The Synthesis of 1-(4-Triethoxysilyl)phenyl)

- Georg Thieme Verlag. 13C NMR Spectroscopy.

Sources

- 1. scbt.com [scbt.com]

- 2. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1-(3,4-DICHLORO-PHENYL)-4,4,4-TRIFLUORO-BUTANE-1,3-DIONE | 2712-68-7 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. studylib.net [studylib.net]

- 7. chembk.com [chembk.com]

- 8. scispace.com [scispace.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. m.youtube.com [m.youtube.com]

- 12. byjus.com [byjus.com]

- 13. pennwest.edu [pennwest.edu]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione: Synthesis, Structure, and Scientific Significance

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique combination of a dichlorinated phenyl ring and a trifluoromethyl group within a β-diketone framework. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the scientific principles and practical methodologies associated with this compound.

Introduction: The Chemical Importance of Fluorinated β-Diketones

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (CF₃), in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When this group is part of a β-diketone scaffold, it creates a versatile chemical entity with a rich tautomeric landscape and the ability to act as a potent chelating agent for metal ions.

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, with the chemical formula C₁₀H₅Cl₂F₃O₂ and a molecular weight of 285.05 g/mol , is a prime example of such a molecule.[1] The presence of the 3,4-dichlorophenyl moiety further modulates its electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Synthesis of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

The primary synthetic route to 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is the Claisen condensation , a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2][3][4] This reaction involves the condensation of an ester with a ketone in the presence of a strong base.

Reaction Rationale and Precursor Synthesis

The Claisen condensation for this specific molecule involves the reaction of a substituted acetophenone, 3',4'-dichloro-2,2,2-trifluoroacetophenone , with an acetate ester, typically ethyl acetate . The acetophenone serves as the ketone component, while the ethyl acetate provides the enolizable ester.

The synthesis of the key precursor, 3',4'-dichloro-2,2,2-trifluoroacetophenone, can be achieved through methods described in patent literature, often involving the reaction of a Grignard reagent derived from a dichlorinated benzene derivative with a trifluoroacetylating agent.[5][6]

Experimental Protocol: A Generalized Claisen Condensation

Materials:

-

3',4'-Dichloro-2,2,2-trifluoroacetophenone

-

Ethyl acetate (anhydrous)

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

-

Anhydrous ethanol or Tetrahydrofuran (THF)

-

Dilute hydrochloric acid (HCl)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve the base (e.g., 1.2 equivalents of sodium ethoxide) in the chosen anhydrous solvent (e.g., ethanol or THF).

-

Addition of Reactants: To the stirred solution of the base, add ethyl acetate (1.1 equivalents) dropwise at room temperature. Subsequently, add a solution of 3',4'-dichloro-2,2,2-trifluoroacetophenone (1.0 equivalent) in the same anhydrous solvent dropwise over 15-30 minutes.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath. Carefully neutralize the mixture by the slow addition of dilute hydrochloric acid until it is slightly acidic.

-

Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent. After filtration, concentrate the solution under reduced pressure to obtain the crude product.

-

Final Purification: The crude 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Generalized workflow for the synthesis of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione.

Structural Elucidation and Physicochemical Properties

The molecular structure of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is characterized by several key features that can be elucidated using various spectroscopic techniques.

Keto-Enol Tautomerism

A fundamental characteristic of β-diketones is their existence in a tautomeric equilibrium between the diketo and enol forms.[8][9] The enol form is often stabilized by the formation of an intramolecular hydrogen bond and a conjugated system. For 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, two possible enol tautomers can exist. The equilibrium between these forms is influenced by factors such as the solvent and temperature.

Caption: Keto-enol tautomerism of a generic β-diketone.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione.[10] The spectrum is expected to show characteristic absorption bands for the C=O stretching of the ketone groups, typically in the range of 1650-1750 cm⁻¹. The presence of the enol form would be indicated by a broad O-H stretching band around 2500-3300 cm⁻¹ and C=C stretching vibrations. The C-F stretching bands of the trifluoromethyl group are expected to be strong and appear in the region of 1100-1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide valuable information about the tautomeric equilibrium. In the diketo form, a singlet for the methylene protons (CH₂) between the two carbonyl groups would be expected. In the enol form, a singlet for the vinylic proton and a broad signal for the enolic hydroxyl proton would be observed. The aromatic protons on the dichlorophenyl ring would appear as a complex multiplet in the downfield region.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons, the carbons of the aromatic ring, and the carbon of the trifluoromethyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

-

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. A single sharp signal would be expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal can provide information about the electronic environment of the trifluoromethyl group.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the trifluoromethyl group (CF₃), chlorine atoms (Cl), and other characteristic fragments, providing confirmation of the molecular structure.[11]

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₅Cl₂F₃O₂ | [1] |

| Molecular Weight | 285.05 g/mol | [1] |

| CAS Number | 2712-68-7 | [1][12] |

Potential Applications and Future Directions

The unique structural features of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione make it a promising candidate for various applications, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry

The trifluoromethyl group is a well-established bioisostere that can enhance the pharmacological properties of drug candidates. The β-diketone moiety is a known pharmacophore and can act as a building block for the synthesis of various heterocyclic compounds with potential biological activity. While specific biological studies on this compound are not widely reported, related structures have been investigated for their potential as antitumor and antimicrobial agents.[13][14][15] The dichlorophenyl group can also contribute to the biological activity profile.

Materials Science

The ability of β-diketones to chelate metal ions makes them valuable ligands for the synthesis of metal complexes. These complexes can have interesting properties, such as luminescence, which could be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of the trifluoromethyl and dichlorophenyl groups can be used to fine-tune the electronic and physical properties of these materials.

Conclusion

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a fascinating molecule with significant potential for further research and development. Its synthesis, based on the well-established Claisen condensation, provides access to a versatile building block. The interplay of its dichlorinated aromatic ring, trifluoromethyl group, and β-diketone functionality creates a unique chemical entity with a rich structural and electronic landscape. Future investigations into the specific biological activities and material properties of this compound and its derivatives are warranted and could lead to the discovery of novel therapeutic agents and advanced materials.

References

-

SpectraBase. 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

ResearchGate. Can anyone suggest a suitable method for the Claisen condensation? Available from: [Link]

-

L.S.College, Muzaffarpur. Claisen condensation. Available from: [Link]

-

MDPI. Synthesis, Structures and Co-Crystallizations of Perfluorophenyl Substituted β-Diketone and Triketone Compounds. Available from: [Link]

-

The Claisen Condensation. Available from: [Link]

-

PubChem. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of a novel phenyl substituted sydnone series as potential antitumor agents. Available from: [Link]

-

PubMed. Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Available from: [Link]

-

Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Available from: [Link]

-

ResearchGate. (left) Molecular and (right) crystal structures obtained by X-ray crystallographic analysis of PD-H (CCDC-2164027), PD-OCH 3 (-2164028), and PD-CF 3 (-2164029) (thermal ellipsoids: 50% probability). Available from: [Link]

-

National Institutes of Health. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Available from: [Link]

-

ResearchGate. Molecular structure, determined by X‐ray diffraction, of ketone 2 k. Thermal ellipsoids set at 50 % probability. Available from: [Link]

-

Organic Chemistry Portal. Claisen Condensation. Available from: [Link]

-

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, 98% Purity, C10H5Cl2F3O2, 1 gram. Available from: [Link]

-

ChemBK. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. Available from: [Link]

-

National Institutes of Health. 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. Available from: [Link]

-

ResearchGate. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Available from: [Link]

-

PubChem. 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione. Available from: [Link]

-

PubChem. 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. Available from: [Link]

-

ResearchGate. Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? Available from: [Link]

-

13C NMR Spectroscopy. Available from: [Link]

- Google Patents. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones.

-

Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Available from: [Link]

-

PubMed. Synthesis, X-ray Structure Determination, and Comprehensive Photochemical Characterization of (Trifluoromethyl)diazirine-Containing TRPML1 Ligands. Available from: [Link]

-

European Patent Office. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. Available from: [Link]

-

Googleapis.com. (12) Patent Application Publication (10) Pub. No.: US 2013/0030190 A1. Available from: [Link]

-

Justia Patents. process for preparing 4,4'-dichlorodiphenyl sulfone. Available from: [Link]

-

ResearchGate. A portion of the X‐ray crystal structure of... Available from: [Link]

-

ResearchGate. Comparison of 1 H{ 19 F}-NMR spectra of 14 in a) acetone, b)... Available from: [Link]

-

NIST WebBook. 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-. Available from: [Link]

-

ResearchGate. Mass spectrum of 1,3-DCP. Available from: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 6. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chembk.com [chembk.com]

- 9. 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 1-(3,4-DICHLORO-PHENYL)-4,4,4-TRIFLUORO-BUTANE-1,3-DIONE | 2712-68-7 [chemicalbook.com]

- 13. Synthesis and biological evaluation of a novel phenyl substituted sydnone series as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione in Organic Solvents

An In-depth Technical Guide

Abstract

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a halogenated β-diketone of significant interest in synthetic chemistry and drug discovery as a versatile building block. Its utility in these fields is fundamentally linked to its solubility characteristics in various organic solvents, which govern reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the factors influencing the solubility of this compound. We delve into the critical role of keto-enol tautomerism, a phenomenon intrinsic to β-diketones, and its modulation by solvent polarity and hydrogen-bonding capabilities. Lacking publicly available quantitative solubility data, this guide establishes a robust theoretical framework based on structure-activity relationships and provides detailed, field-proven experimental protocols for researchers to accurately determine solubility in their own laboratory settings. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.

Compound Overview: Structure and Physicochemical Properties

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS: 2712-68-7) is a solid compound characterized by a dichlorinated aromatic ring linked to a trifluorinated β-diketone moiety.[1][2][3] This unique combination of a bulky, hydrophobic dichlorophenyl group and a highly polar, electron-withdrawing trifluoroacetyl group imparts a complex solubility profile.

Table 1: Physicochemical Properties of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

| Property | Value | Source(s) |

| CAS Number | 2712-68-7 | [1][2] |

| Molecular Formula | C₁₀H₅Cl₂F₃O₂ | [2][3] |

| Molecular Weight | 285.05 g/mol | [2] |

| Appearance | Solid (form may vary) | N/A |

| SMILES | O=C(C1=CC=C(Cl)C(Cl)=C1)CC(C(F)(F)F)=O | [4] |

| InChIKey | XAYCIVPYZDVHJM-UHFFFAOYSA-N | [4] |

The structure suggests a molecule with significant polarity arising from the two carbonyl groups and the trifluoromethyl group, but also with substantial nonpolar character from the dichlorophenyl ring. This duality is key to understanding its interactions with different solvents.

The Decisive Role of Keto-Enol Tautomerism in Solubility

A critical aspect governing the solubility of β-diketones is their existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form.[5] The ratio of these two forms is highly dependent on the solvent environment, which in turn dictates the overall solubility of the compound.[6]

-

Keto Tautomer: Contains two distinct carbonyl groups (C=O).

-

Enol Tautomer: Contains a hydroxyl group (-OH) adjacent to a carbon-carbon double bond (C=C), which is conjugated with the remaining carbonyl group. This form is stabilized by the formation of a six-membered intramolecular hydrogen bond.[7]

The interplay between these forms and the solvent can be summarized as follows:

-

Nonpolar, Aprotic Solvents (e.g., hexane, toluene, chloroform): These solvents do not effectively form hydrogen bonds. In such environments, the enol form is often favored because its stabilizing intramolecular hydrogen bond is not disrupted.[6][7] The enol form, being less polar than the diketo form due to this internal hydrogen bonding, tends to dissolve better in these solvents.

-

Polar, Protic Solvents (e.g., methanol, ethanol, water): These solvents are strong hydrogen bond donors and acceptors. They can disrupt the enol's internal hydrogen bond by forming new intermolecular hydrogen bonds with the compound's carbonyl groups. This interaction tends to stabilize the more polar keto tautomer.[6]

-

Polar, Aprotic Solvents (e.g., acetone, DMSO, ethyl acetate): These solvents are hydrogen bond acceptors but not donors. They can interact with the enol's hydroxyl proton and the keto form's acidic α-hydrogens, leading to a complex equilibrium that depends on the specific solvent's polarity and steric factors.

A Framework for Predicting Solubility

Based on the structural features and the principles of tautomerism, we can establish a qualitative framework for predicting the solubility of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione in common organic solvents.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent | Class | Polarity Index | H-Bonding | Predicted Solubility | Rationale |

| Hexane | Nonpolar, Aprotic | 0.1 | Poor | Low | The molecule's polarity from C=O and CF₃ groups is too high for this aliphatic hydrocarbon. |

| Toluene | Nonpolar, Aprotic | 2.4 | Poor | Moderate | Aromatic π-π stacking with the dichlorophenyl ring can aid dissolution. Favors the enol form. |

| Dichloromethane | Polar, Aprotic | 3.1 | Poor | High | Good balance of polarity to dissolve both keto/enol forms without strong H-bonding disruption. |

| Diethyl Ether | Polar, Aprotic | 2.8 | Acceptor | Moderate to High | Ethereal oxygen can act as an H-bond acceptor for the enol form. |

| Ethyl Acetate | Polar, Aprotic | 4.4 | Acceptor | High | A versatile solvent capable of dissolving moderately polar compounds effectively. |

| Acetone | Polar, Aprotic | 5.1 | Acceptor | High | High polarity and H-bond acceptor capability will strongly solvate the molecule. |

| Acetonitrile | Polar, Aprotic | 5.8 | Acceptor | Moderate to High | High polarity should favor dissolution, though it is less effective for H-bonding than acetone. |

| 2-Propanol | Polar, Protic | 3.9 | Donor/Acceptor | Moderate | The alkyl chain reduces polarity compared to methanol, may offer a good balance for this molecule. |

| Ethanol | Polar, Protic | 4.3 | Donor/Acceptor | Moderate | Similar to 2-propanol; will stabilize the keto form through H-bonding. |

| Methanol | Polar, Protic | 5.1 | Donor/Acceptor | Low to Moderate | High polarity may be mismatched with the large, nonpolar dichlorophenyl group, potentially limiting solubility. |

| DMSO | Polar, Aprotic | 7.2 | Acceptor | High | Very high polarity and strong H-bond acceptor character make it a powerful solvent for polar compounds. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, actionable data, experimental measurement is essential. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid compound in a solvent.

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature with a water bath or incubator is critical for reproducibility and accuracy.

-

Equilibration Time: Dissolution is not instantaneous. A sufficient equilibration period (24-72 hours) is necessary to ensure the solution is truly saturated and the system has reached a thermodynamic equilibrium.

-

Excess Solid: Using an excess of the solid solute ensures that the solution reaches its saturation point. The presence of undissolved solid at the end of the experiment is a visual confirmation of saturation.

-

Filtration: It is crucial to separate the saturated solution from the excess solid without altering the temperature or causing solvent evaporation. A syringe filter is ideal for this purpose.

-

Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly sensitive and accurate method for determining the concentration of the dissolved compound. The dichlorophenyl group provides a strong chromophore for reliable UV detection.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione (e.g., 50-100 mg) to several vials (n=3 for statistical validity).

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixtures to equilibrate for at least 48 hours.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for 1-2 hours in the same temperature-controlled environment to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, pre-weighed HPLC vial. This step removes all undissolved particulate matter.

-

Accurately weigh the filtered solution to determine its density if needed, or perform a pre-determined dilution.

-

Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the standards using a validated HPLC-UV method to generate a calibration curve (Absorbance vs. Concentration).

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for all dilution steps.

-

Express solubility in desired units (e.g., mg/mL, mol/L).

-

Conclusion

References

-

Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR . ResearchGate. [Link]

-

22.1: Keto-Enol Tautomerism . Chemistry LibreTexts. [Link]

-

Ketone . Wikipedia. [Link]

-

Keto–enol tautomerism of 1,3-diketones followed by deprotonation to form negatively charged bidentate ligand . ResearchGate. [Link]

-

Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione . Medium. [Link]

-

Novel keto–enol tautomerism in 1,3,5-trihydroxybenzene systems . RSC Publishing. [Link]

-

1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione . National Institutes of Health. [Link]

-

1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE . ChemBK. [Link]

-

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione . PubChem. [Link]

-

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione . PharmaCompass.com. [Link]

-

Analytical Methods . OPUS. [Link]

-

1-(3,4-Dichloro-phenyl)-4,4,4-trifluoro-butane-1,3-dione . Oakwood Chemical. [Link]

-

4,4,4-Trifluoro-1-phenyl-1,3-butanedione . PubChem. [Link]

-

Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents . ResearchGate. [Link]

-

(PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials . ResearchGate. [Link]

-

Analytical methods for the determination of pharmaceuticals in aqueous environmental samples . csbsju.edu. [Link]

Sources

- 1. 1-(3,4-DICHLORO-PHENYL)-4,4,4-TRIFLUORO-BUTANE-1,3-DIONE | 2712-68-7 [chemicalbook.com]

- 2. 1-(3,4-Dichloro-phenyl)-4,4,4-trifluoro-butane-1,3-dione [oakwoodchemical.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione,2712-68-7-Amadis Chemical [amadischem.com]

- 5. Ketone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione: A Versatile Synthon for High-Value Heterocycles

Abstract

This technical guide provides an in-depth exploration of 1-(3,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a highly functionalized β-diketone, and its strategic application as a synthon for the synthesis of diverse heterocyclic scaffolds. The unique structural combination of a dichlorophenyl ring, a reactive 1,3-dicarbonyl moiety, and an electron-withdrawing trifluoromethyl group imparts distinct reactivity, making it a cornerstone for constructing complex molecules. This document details the physicochemical properties, core reactivity principles, and provides validated, step-by-step protocols for the synthesis of key heterocycles, including pyrazoles, isoxazoles, and pyrimidines. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

Introduction: The Strategic Value of Fluorinated β-Diketones

In the landscape of modern organic synthesis and drug discovery, fluorinated molecules hold a privileged position. The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among the various classes of fluorinated building blocks, β-dicarbonyl compounds are particularly valuable due to their versatile reactivity.

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione emerges as a synthon of significant interest. Its structure is characterized by three key domains:

-

The 1,3-Dione System: This moiety provides two electrophilic carbonyl centers and a nucleophilic central carbon, enabling a wide range of cyclocondensation reactions.

-

The Trifluoromethyl (CF₃) Group: This potent electron-withdrawing group enhances the electrophilicity of the adjacent carbonyl carbon, often directing the course of nucleophilic attacks and influencing the regioselectivity of cyclization reactions.[2]

-

The 3,4-Dichlorophenyl Ring: This aromatic substituent provides a scaffold for further functionalization and contributes to the overall lipophilicity and potential bioactivity of the resulting heterocyclic products.

This guide elucidates the causal relationships behind the synthetic utility of this compound, offering not just protocols but the scientific rationale required for their successful application and adaptation.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the synthon's properties is critical for its effective use in experimental design.

Compound Properties

| Property | Value | Source |

| IUPAC Name | 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | [3] |

| CAS Number | 2712-68-7 | [4] |

| Molecular Formula | C₁₀H₅Cl₂F₃O₂ | [5] |

| Molecular Weight | 285.05 g/mol | [3] |

| Appearance | Typically a solid | - |

Synthesis Pathway: Claisen Condensation

The most common and efficient route for synthesizing β-diketones like the title compound is the Claisen condensation.[2] This method involves the reaction of an appropriate ketone with an ester in the presence of a strong base.

The synthesis of 1-(3,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is typically achieved by reacting 3',4'-dichloroacetophenone with an ethyl trifluoroacetate in the presence of a base such as sodium hydride (NaH) or potassium carbonate.[2] The base deprotonates the α-carbon of the ketone, generating an enolate that subsequently attacks the electrophilic carbonyl of the trifluoroacetate ester.

Caption: General Claisen condensation for synthon synthesis.

Core Reactivity and Mechanistic Principles

The synthetic versatility of 1-(3,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is governed by the distinct electronic properties of its dicarbonyl system. The presence of the powerfully electron-withdrawing CF₃ group polarizes the molecule, making the carbonyl carbon adjacent to it (C3) significantly more electrophilic than the carbonyl carbon adjacent to the dichlorophenyl ring (C1). This electronic bias is the primary determinant of regioselectivity in reactions with asymmetric nucleophiles.

Caption: Electronic landscape of the 1,3-dione synthon.

This differential reactivity allows for precise control over the formation of heterocyclic rings. Bidentate nucleophiles will preferentially attack the more electrophilic trifluoromethyl-associated carbonyl, initiating a cyclocondensation cascade that leads to a single major regioisomer.

Application in Heterocycle Synthesis: Protocols and Mechanisms

The true power of 1-(3,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is realized in its conversion to medicinally relevant heterocyclic cores.

Synthesis of Pyrazoles

Pyrazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[6] The synthesis of trifluoromethyl-substituted pyrazoles is of high interest. The reaction of a 1,3-diketone with hydrazine or its derivatives is a direct and efficient method for constructing the pyrazole ring.[7][8]

Mechanism: The reaction proceeds via nucleophilic attack of a hydrazine nitrogen at the more electrophilic carbonyl carbon (adjacent to the CF₃ group). This is followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. The use of an acidic medium can promote the reaction and enhance regioselectivity.[7]

Sources

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. nbinno.com [nbinno.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1-(3,4-DICHLORO-PHENYL)-4,4,4-TRIFLUORO-BUTANE-1,3-DIONE | 2712-68-7 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

The Pivotal Role of the Trifluoromethyl Group in 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and biological properties. This technical guide provides an in-depth analysis of the multifaceted role of the CF₃ group within the 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione scaffold. We will dissect how this powerful electron-withdrawing moiety dictates the compound's keto-enol tautomerism, enhances its acidity, improves metabolic stability, and increases its utility as a synthetic intermediate for advanced pharmaceutical agents. This document is designed to provide researchers and drug development professionals with a comprehensive understanding of the causality behind the CF₃ group's influence, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Imperative of Fluorination

The introduction of fluorine and fluorinated groups into organic molecules has become an indispensable strategy in the design of pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, the trifluoromethyl (CF₃) group stands out for its unique combination of electronic, steric, and stability-enhancing properties.[2]

The Trifluoromethyl Group: A Privileged Moiety in Drug Design

The CF₃ group is far more than a simple sterically bulky analogue of a methyl group. Its defining characteristic is its intense electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms. This property fundamentally alters the electron distribution within a molecule, impacting acidity, reactivity, and intermolecular interactions.[3][4] Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making the CF₃ group exceptionally resistant to metabolic cleavage.[2] This resistance is a critical advantage in drug design, often leading to improved pharmacokinetic profiles.[5][6]

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione: A Molecule of Interest

The subject of this guide, 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, is a β-diketone, a class of compounds known for their ability to exist as an equilibrium mixture of keto and enol tautomers and to act as potent chelating agents for metal ions.[7][8] This particular structure is of significant interest as a key synthetic intermediate in the preparation of various biologically active compounds. The presence of both the electron-withdrawing dichlorophenyl ring and the powerful trifluoromethyl group creates a unique electronic environment that dictates its chemical behavior and utility.

The Physicochemical Impact of the Trifluoromethyl Group

The incorporation of the CF₃ group into the β-diketone scaffold instigates a cascade of changes to the molecule's fundamental properties.

Potent Inductive Effect: Modulating Acidity and Electrophilicity

The primary influence of the CF₃ group is its powerful inductive electron-withdrawing effect (-I effect). This effect has two major consequences:

-

Increased Acidity: The methylene protons (Cα-H) situated between the two carbonyl groups in a β-diketone are already acidic. The CF₃ group dramatically enhances this acidity by stabilizing the resulting carbanion (enolate) through induction. This makes deprotonation more favorable, which is a critical first step in its primary synthesis via the Claisen condensation.[9] The acidity of the enolic proton is also significantly increased.[10][11]

-

Enhanced Electrophilicity: The carbonyl carbon atom adjacent to the CF₃ group becomes significantly more electron-deficient and, therefore, more electrophilic. This heightened reactivity towards nucleophiles is a key feature, although in some reactions, it can also lead to susceptibility to retro-Claisen cleavage under certain basic conditions.[4][12][13]

Keto-Enol Tautomerism: A CF₃-Driven Equilibrium

β-Diketones exist in a dynamic equilibrium between their keto and enol forms. For simple diketones, the keto form is often favored. However, the presence of the trifluoromethyl group strongly shifts this equilibrium toward the enol tautomer.[14][15]

The reason for this shift is twofold:

-

The electron-withdrawing CF₃ group destabilizes the adjacent carbonyl group in the keto form.

-

In the enol form, the resulting C=C double bond is conjugated with the remaining carbonyl group and the dichlorophenyl ring, providing significant resonance stabilization. Furthermore, the enol form is stabilized by a strong intramolecular hydrogen bond.[7]

Spectral evidence from NMR and IR studies on similar trifluoromethyl-β-diketones confirms that they exist almost exclusively as a mixture of two chelated cis-enol forms in nonpolar media.[14][15] The equilibrium lies in the direction of the enol form that maximizes conjugation.

Caption: Keto-Enol tautomerism driven by the CF₃ group.

Lipophilicity and Metabolic Stability

The CF₃ group significantly impacts the pharmacokinetic properties of a molecule, making it a valuable tool in drug development.

-

Modulation of Lipophilicity: The CF₃ group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[2] This property enhances a molecule's ability to partition into lipid bilayers, which can improve membrane permeability and absorption.

-

Enhanced Metabolic Stability: One of the most celebrated attributes of the CF₃ group is its ability to confer metabolic stability. Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, often through oxidation of a labile C-H bond. Replacing a metabolically vulnerable methyl group or hydrogen atom with a CF₃ group effectively blocks this pathway due to the immense strength of the C-F bond.[5][16] This "metabolic shield" leads to a longer in vivo half-life, reduced clearance, and a more predictable and robust pharmacokinetic profile.[6]

| Parameter | Hypothetical CH₃ Analog | CF₃ Compound (Target) | Rationale for Change |

| Metabolic Hotspot | C-H bonds on the methyl group are susceptible to CYP-mediated oxidation. | C-F bonds are exceptionally strong and resistant to enzymatic cleavage.[5] | The CF₃ group acts as a "metabolic shield". |

| Expected Half-life (t½) | Shorter | Longer | Reduced rate of metabolic clearance.[5] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a major metabolic pathway reduces the liver's capacity to clear the drug.[2] |

| Lipophilicity (Hansch π) | +0.56 (for CH₃) | +0.88 (for CF₃) | The CF₃ group is more lipophilic than a methyl group.[2][16] |

| Table 1: Comparative physicochemical and metabolic properties conferred by a methyl vs. a trifluoromethyl group. |

Implications for Drug Design and Development

The unique properties imparted by the CF₃ group make 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione a valuable precursor in the synthesis of complex pharmaceutical agents.

Role as a Key Synthetic Intermediate

This β-diketone is a versatile building block. Its two distinct carbonyl groups allow for regioselective reactions. For instance, condensation with hydrazines can lead to the formation of pyrazole rings, a common scaffold in many drugs. The non-steroidal anti-inflammatory drug (NSAID) Celecoxib, for example, contains a trifluoromethyl-substituted pyrazole ring, and its synthesis utilizes a similar β-diketone intermediate.[17][18]

Enhancing Binding Affinity

The CF₃ group can contribute to stronger binding affinity with biological targets through several mechanisms:

-

Favorable Interactions: It can participate in non-covalent interactions within a protein's binding pocket, including dipole-dipole and halogen bonding.[2]

-

Steric Influence: Its steric bulk, larger than a hydrogen or methyl group, can promote a specific molecular conformation that is optimal for binding.[1][2]

-

Hydrophobic Interactions: Its lipophilic nature allows it to engage favorably with hydrophobic pockets in a receptor.

Experimental Protocols and Methodologies

To harness the potential of this molecule, robust and reproducible experimental methods are essential.

Synthesis via Claisen Condensation: A Step-by-Step Protocol

The most common and efficient synthesis of trifluoromethyl β-diketones is the Claisen condensation.[8] This protocol outlines the synthesis of the title compound from 3',4'-dichloroacetophenone and ethyl trifluoroacetate.

Materials:

-

3',4'-Dichloroacetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Preparation: Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a dry, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

-

Ketone Addition: Dissolve 3',4'-dichloroacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete enolate formation.

-

Condensation: Add ethyl trifluoroacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours).

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water, followed by saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione.

Caption: Workflow for the synthesis via Claisen condensation.

Protocol: In Vitro Microsomal Stability Assay

This assay determines the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.[5]

Objective: To assess the metabolic stability of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Ice-cold stopping solution (e.g., acetonitrile with an internal standard)

-

96-well plate, incubator, LC-MS/MS system

Procedure:

-

Preparation: Prepare working solutions of the test compound (e.g., 100 µM in buffer) and the liver microsomes in phosphate buffer.

-

Incubation Setup: In a 96-well plate, add the liver microsome solution. Add the test compound working solution to initiate a pre-incubation at 37°C for 10 minutes.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the wells. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute sample serves as the baseline.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining amount of the parent compound at each time point relative to the internal standard.

-

Data Calculation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).

Caption: Experimental workflow for an in vitro microsomal stability assay.

Conclusion

The trifluoromethyl group in 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is not a passive substituent but an active director of the molecule's chemical identity and potential utility. It profoundly enhances acidity, governs the keto-enol equilibrium to favor the stabilized enol form, and confers significant metabolic stability. These characteristics, stemming directly from the CF₃ group's potent electron-withdrawing nature and the strength of the C-F bond, make this compound and others like it highly valuable scaffolds and intermediates in the rational design of next-generation pharmaceuticals. Understanding the fundamental principles outlined in this guide enables researchers to strategically leverage the power of trifluoromethylation to optimize molecular properties and accelerate the development of novel therapeutic agents.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025). PubMed Central.

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. (2025). BenchChem.